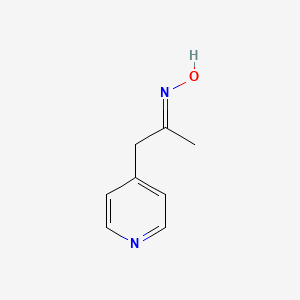

1-(Pyridin-4-yl)propan-2-one oxime

Beschreibung

1-(Pyridin-4-yl)propan-2-one oxime is an oxime derivative synthesized via the reaction of 1-(Pyridin-4-yl)propan-2-one (CAS 6304-16-1, also termed 4-acetonylpyridine) with hydroxylamine . This compound features a pyridine ring substituted at the 4-position with a propan-2-one oxime group. Oximes are critical in medicinal and coordination chemistry due to their ability to form stable complexes and act as ligands or intermediates in organic synthesis. The structural and electronic properties of this compound are influenced by the pyridine ring’s electron-withdrawing nature and the oxime’s tautomeric equilibria.

Eigenschaften

IUPAC Name |

(NE)-N-(1-pyridin-4-ylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-11)6-8-2-4-9-5-3-8/h2-5,11H,6H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPBAJJYRYMVAA-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(Pyridin-4-yl)propan-2-one oxime typically involves the reaction of 1-(Pyridin-4-yl)propan-2-one with hydroxylamine hydrochloride. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

1-(Pyridin-4-yl)propan-2-one+NH2OH⋅HCl→1-(Pyridin-4-yl)propan-2-one oxime+HCl

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

1-(Pyridin-4-yl)propan-2-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include nitrile oxides, amines, and substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-4-yl)propan-2-one oxime has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of agrochemicals and as a corrosion inhibitor in metalworking fluids.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-4-yl)propan-2-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomerism

1-(Pyridin-4-yl)propan-1-one Oxime

- Structural Features : Positional isomer with the oxime group at the propan-1-one position (vs. propan-2-one in the target compound).

- Crystallography : Crystallizes in an orthorhombic system (space group P2$1$2$1$2$_1$) with two independent molecules per asymmetric unit linked via hydrogen bonds (N–H⋯O and O–H⋯N) .

(E)-1-(Pyridin-4-yl)propan-1-one O-Tosyl Oxime

- Structural Features : O-Tosylated derivative of the propan-1-one oxime, introducing a bulky tosyl (p-toluenesulfonyl) group.

- Impact of Tosylation : Enhances steric hindrance and stabilizes the oxime against hydrolysis. The tosyl group also serves as a leaving group, enabling nucleophilic substitution reactions .

(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Oxime

- Structural Features : Substituted nicotinaldehyde oxime with methoxy and pyrrolidinyl groups on the pyridine ring.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Compounds

Crystallographic and Computational Insights

- 1-(Pyridin-4-yl)propan-1-one Oxime : Crystallographic refinement using SHELXL () revealed a hydrogen-bonded network stabilizing the lattice, with cell parameters a = 7.9149 Å, b = 9.3676 Å, c = 21.6431 Å .

- O-Tosyl Derivative : The tosyl group introduces conformational rigidity, as observed in its crystal structure, which may influence its pharmacological profile .

Biologische Aktivität

1-(Pyridin-4-yl)propan-2-one oxime, also known by its CAS number 156465-31-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

1-(Pyridin-4-yl)propan-2-one oxime features a pyridine ring and an oxime functional group, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:

This compound's unique structure allows it to engage in various biochemical interactions, making it a candidate for further pharmacological exploration.

The biological activity of 1-(Pyridin-4-yl)propan-2-one oxime is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often modulate enzyme activity, influence cellular signaling pathways, and exhibit antimicrobial properties.

Target Interactions

1-(Pyridin-4-yl)propan-2-one oxime potentially interacts with:

- Enzymes : It may act as an enzyme inhibitor or modulator.

- Receptors : The compound could bind to specific receptors influencing cell signaling.

Biological Activities

Recent studies have highlighted several biological activities associated with 1-(Pyridin-4-yl)propan-2-one oxime:

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth. For instance, a study demonstrated that derivatives of pyridine oximes exhibited selective antibacterial activity against various strains of bacteria, suggesting that 1-(Pyridin-4-yl)propan-2-one oxime could serve as a lead compound for developing new antibiotics .

Anticancer Potential

Research has indicated that compounds similar to 1-(Pyridin-4-yl)propan-2-one oxime possess anticancer properties. For example, studies exploring the cytotoxic effects of related compounds on breast cancer cell lines (MDA-MB-231 and MCF-7) have shown significant inhibition of cell proliferation at low concentrations .

Study 1: Anticancer Activity

A study published in Pharmaceuticals investigated the effects of compounds related to 1-(Pyridin-4-yl)propan-2-one oxime on cancer cell lines. The results showed that these compounds induced apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity at concentrations as low as 6.25 μM .

Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of pyridine derivatives. The findings revealed that certain derivatives exhibited significant activity against N. meningitidis and H. influenzae, highlighting the potential of 1-(Pyridin-4-yl)propan-2-one oxime in treating bacterial infections .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 6.25 | |

| Antimicrobial | N. meningitidis | 64 | |

| Antimicrobial | H. influenzae | 32 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(Pyridin-4-yl)propan-2-one oxime is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiles remain to be established through further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.